2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride
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Overview
Description
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride is a chemical compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . It is known for its applications in neurology research, particularly in the study of glutamate receptors and neurotransmission . This compound is also associated with research in various neurological conditions such as Alzheimer’s, Parkinson’s, and schizophrenia .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride are glutamate receptors . These receptors play a crucial role in neurotransmission, and they are involved in various neurological conditions such as Alzheimer’s, depression, epilepsy, and schizophrenia .
Mode of Action
This compound interacts with its targets, the glutamate receptors, by acting as an enzyme agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Biochemical Pathways
Upon activation of the glutamate receptors, several biochemical pathways related to neurotransmission are affected . These include pathways involved in memory, learning, cognition, and nociception . The compound’s action can also influence the biochemical pathways related to various neurological conditions such as addiction, Alzheimer’s, depression, epilepsy, Huntington’s, Parkinson’s, schizophrenia, stroke, stress, anxiety, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific neurological condition being targeted. Generally, by activating glutamate receptors, the compound can influence neuronal signaling and potentially alleviate symptoms associated with the aforementioned neurological conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, individual factors such as a person’s genetic makeup, overall health, and presence of other medications can also affect the compound’s action and efficacy.
Preparation Methods
The synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-bromopyridine and 3-methoxyphenylacetylene.
Reaction Conditions: . This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Purification: The product is purified through recrystallization or column chromatography to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Scientific Research Applications
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride can be compared with other similar compounds such as:
2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine: This compound shares a similar structure but lacks the hydrochloride salt form.
6-Methyl-2-[(3-methoxyphenyl)ethynyl]pyridine: Another closely related compound with slight variations in the position of functional groups.
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVEMBFNIKUJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735885 |
Source
|
Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823198-78-3 |
Source
|
Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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